Tenofovir Exalidex

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

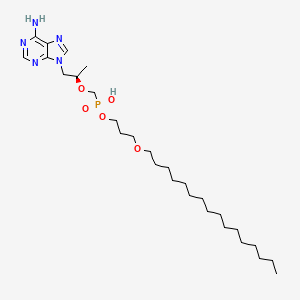

2D Structure

特性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTJKHUUZLXJIP-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911208-73-6 | |

| Record name | HDP-Tenofovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir exalidex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TENOFOVIR EXALIDEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenofovir Exalidex: A Deep Dive into its Mechanism of Action in HBV Replication

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tenofovir Exalidex (TXL), formerly known as CMX157, is a novel, liver-targeting prodrug of the potent nucleotide analog reverse transcriptase inhibitor, tenofovir. Developed to enhance the therapeutic index of tenofovir for the treatment of chronic hepatitis B virus (HBV) infection, TXL employs a unique lipid conjugate design. This design facilitates targeted delivery to hepatocytes, the primary site of HBV replication, thereby increasing intracellular concentrations of the active antiviral agent, tenofovir diphosphate (TFV-DP), while minimizing systemic exposure and associated renal and bone toxicities. This in-depth guide elucidates the core mechanism of action of this compound, detailing its intracellular activation, inhibition of HBV polymerase, and summarizing key preclinical and clinical data.

Introduction: The Rationale for a Liver-Targeted Tenofovir Prodrug

Tenofovir has long been a cornerstone of antiviral therapy for both HIV and HBV due to its potent inhibition of viral polymerases. However, the clinical use of its initial prodrug, tenofovir disoproxil fumarate (TDF), has been associated with potential long-term renal and bone density-related side effects, primarily attributed to high circulating levels of tenofovir in the plasma. This prompted the development of next-generation prodrugs with improved safety profiles.

This compound emerges as a promising candidate specifically engineered for HBV treatment. Its chemical structure, a hexadecyloxypropyl (HDP) lipid conjugate of tenofovir, is designed to mimic lysophosphatidylcholine, a naturally occurring lipid.[1] This biomimicry allows TXL to leverage endogenous lipid uptake pathways in the liver, leading to its preferential accumulation in hepatocytes.[2] The result is a significant increase in the intracellular concentration of the active metabolite, TFV-DP, in the target cells, allowing for potent antiviral efficacy at lower oral doses and consequently, reduced systemic tenofovir levels.[3]

Mechanism of Action: From Prodrug to Potent Inhibitor

The antiviral activity of this compound against HBV is the culmination of a multi-step intracellular process, beginning with its uptake into hepatocytes and culminating in the termination of viral DNA synthesis.

Intracellular Uptake and Activation

This compound's journey to becoming an active antiviral agent begins with its efficient uptake into liver cells, a process facilitated by its lipid moiety. Once inside the hepatocyte, the prodrug undergoes enzymatic cleavage to release the parent molecule, tenofovir.

The intracellular activation of TXL is a two-stage process:

-

Cleavage of the Lipid Moiety: The hexadecyloxypropyl group is cleaved from the tenofovir molecule by intracellular enzymes, specifically phospholipase C (PLC) and sphingomyelinase.[1] This initial step is crucial for unmasking the tenofovir molecule within the target cell.

-

Phosphorylation to the Active Form: Following the release of tenofovir, it is sequentially phosphorylated by cellular kinases. The first phosphorylation is to tenofovir monophosphate (TFV-MP), followed by a second phosphorylation to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[4]

dot

Caption: Intracellular activation pathway of this compound.

Inhibition of HBV Polymerase

The active metabolite, TFV-DP, is a structural analog of the natural deoxyadenosine triphosphate (dATP). This structural similarity allows TFV-DP to act as a competitive inhibitor of the HBV polymerase (reverse transcriptase).[4] TFV-DP competes with dATP for incorporation into the elongating viral DNA chain.

Once incorporated, TFV-DP acts as a chain terminator. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the addition of TFV-DP into the nascent DNA strand prematurely halts further elongation.[5] This disruption of viral DNA synthesis effectively inhibits HBV replication.

dot

Caption: Mechanism of HBV polymerase inhibition by TFV-DP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active metabolite, tenofovir diphosphate, in the context of HBV replication.

Table 1: Preclinical Antiviral Activity of Tenofovir against HBV

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Tenofovir | HepG2 2.2.15 | HBV DNA reduction | 1.1 | [6] |

| Tenofovir DF | HepG2 2.2.15 | HBV DNA reduction | 0.02 | [4] |

Table 2: Inhibition of HBV Polymerase by Tenofovir Diphosphate

| Compound | Parameter | Value (µM) | Reference |

| Tenofovir Diphosphate (TFV-DP) | Ki | 0.18 | [4][6][7] |

Table 3: Phase IIa Clinical Trial (NCT02710604) Results - HBV DNA Reduction

| Treatment Group | Duration | Mean Log10 IU/mL Reduction from Baseline | Reference |

| This compound (100 mg) | 21 days | -2.01 | [8] |

| Tenofovir Disoproxil Fumarate (300 mg) | 21 days | -1.93 | [8] |

Note: The results from the Phase IIa trial indicate that a lower dose of this compound (100 mg) achieved a comparable reduction in HBV viral load to the standard dose of Tenofovir Disoproxil Fumarate (300 mg).[8]

Experimental Protocols

In Vitro HBV Polymerase Priming Assay

This assay measures the initial step of HBV DNA synthesis, where the polymerase becomes covalently linked to the first nucleotide.

Materials:

-

HEK293T cells

-

Expression plasmids for FLAG-tagged HBV polymerase and epsilon (ε) RNA

-

Cell culture reagents (DMEM/F12, FBS, antibiotics)

-

Transfection reagent (e.g., calcium phosphate)

-

Lysis buffer (e.g., FLAG lysis buffer)

-

Anti-FLAG antibody-conjugated beads

-

Wash buffers

-

Reaction buffer containing dNTPs and radiolabeled dNTP (e.g., [α-³²P]dGTP)

-

SDS-PAGE gels and reagents

-

Autoradiography film or phosphorimager

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing FLAG-tagged HBV polymerase and ε RNA.[9]

-

Cell Lysis and Immunoprecipitation: After 48-72 hours, cells are lysed, and the cytoplasmic fraction containing the HBV polymerase is collected. The FLAG-tagged polymerase is then immunoprecipitated using anti-FLAG antibody-conjugated beads.[9]

-

Washing: The immunoprecipitated polymerase is washed multiple times to remove non-specific proteins.[9]

-

Priming Reaction: The beads with the bound polymerase are incubated in a reaction buffer containing dNTPs, including a radiolabeled dNTP. This allows the polymerase to catalyze the covalent attachment of the radiolabeled nucleotide to itself.[10]

-

SDS-PAGE and Autoradiography: The reaction products are resolved by SDS-PAGE. The gel is then dried and exposed to autoradiography film or a phosphorimager to visualize the radiolabeled polymerase, indicating priming activity.[9]

dot

Caption: Workflow for the in vitro HBV polymerase priming assay.

Phase IIa Clinical Trial (NCT02710604)

Study Design: A randomized, open-label, active-controlled, multiple ascending dose study in treatment-naïve patients with chronic HBV infection.[11]

Objectives: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound compared to Tenofovir Disoproxil Fumarate.[11]

Patient Population: Treatment-naïve adults with chronic HBV infection.[3]

Treatment Arms:

-

This compound: Multiple ascending dose cohorts (e.g., 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 150 mg, 200 mg) administered daily for 28 days.[3]

-

Active Comparator: Tenofovir Disoproxil Fumarate (300 mg) administered daily for 28 days.[3]

Primary Endpoints:

-

Safety and tolerability, assessed by adverse events, clinical laboratory tests, and vital signs.[11]

-

Change from baseline in serum HBV DNA levels.[11]

Secondary Endpoints:

-

Pharmacokinetic parameters of this compound and tenofovir.[11]

Conclusion

This compound represents a significant advancement in the development of therapies for chronic hepatitis B. Its liver-targeting lipid conjugate design offers the potential for enhanced antiviral efficacy at a lower dose compared to TDF, thereby reducing systemic tenofovir exposure and the associated risks of renal and bone toxicity. The mechanism of action, involving targeted uptake, intracellular activation by phospholipases, and potent competitive inhibition of HBV polymerase, provides a strong rationale for its continued clinical development. The data from preclinical and early-phase clinical studies are encouraging and support the potential of this compound to become a valuable component of future HBV treatment regimens.

References

- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Besifovir and this compound look promising as new hepatitis B drugs | aidsmap [aidsmap.com]

- 3. ContraVir reports positive Phase IIa trial data of this compound to treat Hepatitis B infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of tenofovir disoproxil fumarate on intrahepatic viral burden and liver immune microenvironment in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ice-hbv.org [ice-hbv.org]

- 10. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Hexadecyloxypropyl-tenofovir (CMX157)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyloxypropyl-tenofovir (HDP-tenofovir), also known as CMX157, is a lipid conjugate of the acyclic nucleotide analog tenofovir.[1][2] This modification is designed to enhance the oral bioavailability and cellular uptake of tenofovir, a potent antiviral agent against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[2][3] By mimicking lysophosphatidylcholine, CMX157 is thought to utilize natural lipid uptake pathways, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate.[4] This guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Hexadecyloxypropyl-tenofovir.

Synthesis of Hexadecyloxypropyl-tenofovir

The synthesis of Hexadecyloxypropyl-tenofovir is achieved through a multi-step process involving the protection of tenofovir, followed by coupling with the hexadecyloxypropyl sidechain, and subsequent deprotection.

Synthetic Workflow

Caption: Synthetic workflow for Hexadecyloxypropyl-tenofovir (CMX157).

Experimental Protocols

Step 1: Synthesis of N6-Trityl-tenofovir

A solution of tenofovir and a slight excess of trityl chloride in anhydrous pyridine is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to afford N6-Trityl-tenofovir.

Step 2: Synthesis of N6-Trityl-Hexadecyloxypropyl-tenofovir

To a solution of N6-Trityl-tenofovir in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 1-iodo-3-(hexadecyloxy)propane. The reaction is then heated to 50 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography.

Step 3: Synthesis of Hexadecyloxypropyl-tenofovir (CMX157)

The N6-Trityl-Hexadecyloxypropyl-tenofovir is dissolved in 80% aqueous acetic acid and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield Hexadecyloxypropyl-tenofovir.

Characterization Data

The structural integrity and purity of the synthesized Hexadecyloxypropyl-tenofovir are confirmed by various analytical techniques.

| Parameter | Result |

| Molecular Formula | C28H52N5O5P |

| Molecular Weight | 569.72 g/mol |

| Appearance | White to off-white solid |

| Mass Spectrometry (ESI-MS) | m/z 570.32 [M+H]+, 592.28 [M+Na]+[3] |

| Elemental Analysis | Calculated for C28H52N5O5P·0.5H2O: C, 58.11%; H, 9.23%; N, 12.10%. Found: C, 57.39%; H, 9.30%; N, 11.17%[3] |

| 1H NMR (CD3OD) | δ 8.35 (s, 1H), 8.25 (s, 1H), 4.42 (dd, 1H)[3] |

| 31P NMR | Data not explicitly reported in the reviewed literature. |

Biological Activity

Hexadecyloxypropyl-tenofovir exhibits significantly enhanced antiviral activity against both HIV and HBV compared to the parent drug, tenofovir.

Antiviral Activity against HIV-1

| Cell Line | Virus Strain | CMX157 EC50 (nM) | Tenofovir EC50 (nM) | Selectivity Index (CMX157) |

| MT-2 | HIV-1LAI | <0.01 | >650 | >1,880,000 |

| PBMCs | HIV-1Clade B | 12 | 3,200 | >83 |

| PBMCs | HIV-1Group M (mean) | 2.6 ± 2.0 | 1,600 - 4,900 | >385 |

| PBMCs | HIV-2 | Single-digit nanomolar | Not Reported | Not Reported |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from[3][4].

Antiviral Activity against HBV

| Cell Line | CMX157 EC50 (µM) | Tenofovir EC50 (µM) | Selectivity Index (CMX157) |

| 2.2.15 | 1.6 | 7.2 | >187.5 |

| HepAD38 | 0.49 | 2.25 | 38.4 |

Data sourced from[3].

Cytotoxicity Profile

| Cell Line | CMX157 CC50 (µM) | Tenofovir CC50 (µM) |

| MT-2 | 18.8 | >100 |

| PBMCs | >1 | >100 |

| HepG2 (rapidly dividing) | 18.8 | >100 |

| 2.2.15 (confluent) | >300 | >300 |

| Human Bone Marrow (GM-CFU) | 2.5 | 4.7 |

| Human Bone Marrow (BFU-E) | 4.6 | 3.5 |

CC50 (50% cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells. Data sourced from[3][5].

Proposed Mechanism of Action

The enhanced efficacy of Hexadecyloxypropyl-tenofovir is attributed to its unique cellular uptake and metabolic activation pathway.

Caption: Proposed mechanism of action for Hexadecyloxypropyl-tenofovir.

Conclusion

Hexadecyloxypropyl-tenofovir (CMX157) represents a promising second-generation tenofovir analog with markedly improved antiviral potency against HIV and HBV in vitro.[3] Its lipophilic nature facilitates enhanced cellular uptake, leading to higher intracellular concentrations of the active diphosphate metabolite and a superior selectivity index compared to the parent drug. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. The favorable preclinical data for CMX157 warrant its further investigation as a potential clinical candidate for the treatment of retroviral infections.

References

- 1. Development of hexadecyloxypropyl tenofovir (CMX157) for treatment of infection caused by wild-type and nucleoside/nucleotide-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Tenofovir Alafenamide

Disclaimer: A comprehensive search for the crystal structure of Tenofovir Exalidex did not yield specific crystallographic data. This guide will instead provide an in-depth analysis of the crystal structure of Tenofovir Alafenamide (TAF), a closely related and extensively studied prodrug of Tenofovir. The principles and methodologies described herein are directly applicable to the structural elucidation of similar pharmaceutical compounds.

Tenofovir Alafenamide (TAF) is a key phosphonamidate prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor critical in the treatment of HIV and chronic hepatitis B.[1] The solid-state properties of TAF, particularly in its fumarate salt forms, are of paramount importance as they influence its stability, solubility, and bioavailability. This technical guide delves into the crystal structure analysis of various forms of Tenofovir Alafenamide, presenting crystallographic data, experimental protocols, and visualizations of experimental workflows and molecular interactions.

Quantitative Crystallographic Data

The crystallographic data for Tenofovir Alafenamide (TA) and its hemifumarate (TA HF) and monofumarate hemihydrate forms provide a quantitative basis for understanding their three-dimensional structures.

Table 1: Crystallographic Data for Tenofovir Alafenamide (TA) and Tenofovir Alafenamide Hemifumarate (TA HF) [2]

| Parameter | Tenofovir Alafenamide (TA) | Tenofovir Alafenamide Hemifumarate (TA HF) |

| CCDC Number | 1990630 | 1990631 |

| Formula | C₂₁H₂₉N₆O₅P | C₄₆H₆₂N₁₂O₁₄P₂ |

| Molar Mass ( g/mol ) | 476.47 | 1069.01 |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | P2₁2₁2₁ | P4₂2₁2 |

| a (Å) | 6.0961(2) | 12.0034(3) |

| b (Å) | 14.1925(4) | 12.0034(3) |

| c (Å) | 27.2452(8) | 37.9841(8) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 2358.34(12) | 5471.2(2) |

| Z | 4 | 4 |

| Temperature (K) | 293(2) | 150(2) |

| R₁ [I > 2σ(I)] | 0.0494 | 0.0453 |

| wR₂ (all data) | 0.1265 | 0.1182 |

Table 2: Crystallographic Data for Tenofovir Alafenamide Fumarate Hemihydrate [1][3]

| Parameter | Value |

| Formula | C₂₅H₃₄N₆O₉.₅₀P |

| Molar Mass ( g/mol ) | 601.55 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.2372(4) |

| b (Å) | 13.5683(5) |

| c (Å) | 20.0128(7) |

| α (°) | 92.593(1) |

| β (°) | 97.478(1) |

| γ (°) | 111.413(1) |

| Volume (ų) | 2786.5(2) |

| Z | 4 |

| Temperature (K) | 100(2) |

| R₁ [I > 2σ(I)] | 0.0461 |

| wR₂ (all data) | 0.1283 |

Experimental Protocols

The determination of the crystal structure of Tenofovir Alafenamide and its salts involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement.

The free base of Tenofovir Alafenamide can be prepared from its hemifumarate salt. A typical procedure involves the following steps[2]:

-

A mixture of Tenofovir Alafenamide Hemifumarate (TA HF), sodium hydrogen carbonate, and water is prepared.

-

Dichloromethane is added to the mixture to separate the phases.

-

The aqueous phase is washed with dichloromethane.

-

The combined dichloromethane phases are dried over sodium sulfate.

-

After filtration, tert-butyl methyl ether is added to the mixture.

-

The resulting solids are filtered, washed with tert-butyl methyl ether, and dried to yield Tenofovir Alafenamide as a white powder.

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.

-

Tenofovir Alafenamide (TA): Suitable crystals can be obtained by heating a mixture of Tenofovir Alafenamide in acetonitrile until complete dissolution, followed by slow cooling to approximately 4 °C and isolation by filtration.[2]

-

Tenofovir Alafenamide Fumarate Hemihydrate: Single crystals of this form have been successfully obtained by dissolving the powder sample in dimethyl sulfoxide (DMSO) at 82 °C and allowing the supersaturated solution to stand at room temperature for one week.[1]

The single-crystal X-ray diffraction data for TA and TA HF were collected on an Agilent Technologies SuperNova Dual diffractometer with an Atlas detector using monochromated Cu-Kα radiation (λ = 1.54184 Å).[2] The general workflow for data collection and structure refinement is as follows:

-

A suitable single crystal is mounted on the diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 150 K for TA HF) to reduce thermal vibrations.

-

X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

The collected data are processed, which includes integration of reflection intensities and corrections for various experimental factors.

-

The crystal structure is solved using direct methods or other phasing techniques.

-

The structural model is refined by a full-matrix least-squares procedure based on F², minimizing the difference between observed and calculated structure factors.

-

All non-hydrogen atoms are typically refined anisotropically.

-

Hydrogen atoms are located in difference Fourier maps and treated with appropriate refinement models.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for crystal structure determination and the molecular interactions within the crystal lattice of Tenofovir Alafenamide Hemifumarate.

Caption: Experimental workflow for the crystal structure determination of Tenofovir Alafenamide.

Caption: Hydrogen bonding interactions in Tenofovir Alafenamide Hemifumarate co-crystal.

Discussion of Structural Features

The crystal structure of Tenofovir Alafenamide Hemifumarate (TA HF) reveals that it exists as a co-crystal.[2] In this arrangement, there is no proton transfer from the fumaric acid to the Tenofovir Alafenamide molecule. The solid phase is a 2:1 co-crystal of TAF and fumaric acid.[2] The crystal packing is characterized by extensive hydrogen bonding. Two TAF molecules are linked at each end of a fumaric acid molecule through O-H···N hydrogen bonds between the carboxylic acid group and the aromatic N7 atom of the adenine moiety of TAF.[2] Additionally, there are N-H···O interactions between the amine group of the adenine moiety and the carbonyl oxygen of the carboxylic acid group, forming a ring motif.[2]

In contrast, the Tenofovir Alafenamide monofumarate hemihydrate has been shown to be a mixture of a co-crystal (75%) and a salt (25%).[1] In this structure, one of the four protons from the two fumaric acid molecules in the asymmetric unit migrates to the aromatic nitrogen atom of the adenine moiety.[1] This highlights the subtle energetic balance that determines whether a salt or a co-crystal is formed, which can be influenced by factors such as the solvent used for crystallization.

Conclusion

The solid-state characterization of Tenofovir Alafenamide and its fumarate salts through single-crystal X-ray diffraction provides invaluable insights into their molecular conformation, crystal packing, and intermolecular interactions. This detailed structural knowledge is fundamental for understanding the physicochemical properties of the drug substance and for the rational design of new solid forms with optimized pharmaceutical profiles. While the crystal structure of this compound remains to be elucidated, the methodologies and principles outlined in this guide for Tenofovir Alafenamide serve as a robust framework for such future investigations.

References

In vitro antiviral potency of CMX157 against resistant HIV strains

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the in vitro antiviral potency of CMX157 (Tenofovir Exalidex) against wild-type and nucleoside/nucleotide reverse transcriptase inhibitor (NRTI)-resistant strains of the human immunodeficiency virus (HIV). CMX157 is a novel lipid conjugate prodrug of tenofovir (TFV) designed for enhanced cellular penetration and delivery of the active antiviral anabolite, tenofovir diphosphate (TFV-PP).[1][2] This design aims to increase efficacy and reduce systemic toxicity compared to existing tenofovir prodrugs like tenofovir disoproxil fumarate (TDF).[1][2]

Mechanism of Action

CMX157 is a 1-0-hexadecyloxypropyl (HDP) conjugate of tenofovir.[1] This lipid moiety allows the molecule to mimic natural lipids, facilitating its absorption and distribution.[1] Unlike TDF, CMX157 is designed to be more stable in plasma, allowing the intact prodrug to be taken up by HIV target cells.[1][3][4] Once inside the cell, the lipid carrier is cleaved by intracellular enzymes, such as phospholipases, releasing tenofovir.[1] The released tenofovir is then phosphorylated by cellular kinases to its active diphosphate form, TFV-PP. TFV-PP acts as a competitive inhibitor of HIV reverse transcriptase and causes chain termination upon incorporation into viral DNA. A key advantage of CMX157 is its ability to achieve significantly higher intracellular concentrations of TFV-PP compared to equimolar exposure to TFV, leading to substantially greater antiviral potency.[1][3][4]

Data Presentation: In Vitro Antiviral Potency

Quantitative data demonstrates the superior potency of CMX157 compared to tenofovir against both wild-type and resistant HIV strains.

Table 1: In Vitro Activity of CMX157 Against Wild-Type HIV

This table summarizes the 50% effective concentrations (EC50) of CMX157 against various wild-type HIV-1 subtypes and HIV-2 in different cell types.

| HIV Isolate/Subtype | Cell Type | CMX157 EC50 (nM) | Tenofovir (TFV) EC50 (nM) | Potency Fold-Increase (vs. TFV) | Reference |

| HIV-1 Subtypes A-G, O | PBMCs | 0.20 - 7.18 | 1600 - 4900 | >300-fold (average) | [1][5] |

| HIV-1 (27 isolates) | PBMCs | 2.6 (mean) | Not Reported | Not Applicable | [3] |

| HIV-1 Clade B | PBMCs | 12 | 3200 | 267-fold | |

| HIV-1 LAI | MT-2 Cells | <0.01 | 650 | >65,000-fold | [6] |

| HIV-1 (various) | MDMs | 0.56 - 4.61 | Not Reported | Not Applicable | [1] |

| HIV-2 | PBMCs | <5 | Not Reported | Not Applicable | [1] |

PBMCs: Peripheral Blood Mononuclear Cells; MDMs: Monocyte-Derived Macrophages.

Table 2: In Vitro Activity of CMX157 Against NRTI-Resistant HIV-1 Strains

CMX157 maintains significant activity against a panel of clinically relevant HIV-1 strains with mutations conferring resistance to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

| NRTI Resistance Mutations | CMX157 EC50 (nM) | Tenofovir (TFV) EC50 (nM) | Potency Fold-Increase (vs. TFV) | Reference |

| Wild-Type (for comparison) | 1.6 - 1.7 | 613 - 652 | ~370-fold | [3] |

| TAMs | ||||

| M41L/L210W/T215Y | 6.3 | 2240 | 356-fold | [1] |

| M41L/L210W/T215Y + M184V | 2.2 | 770 | 350-fold | [1] |

| Other NRTI Mutations | ||||

| L74V/M184V | 0.66 | 227 | 344-fold | [1] |

| Multi-NRTI Resistant (MNR) | ||||

| A62V/T69SVG/V75I/T215I | 57 | 16,959 | 297-fold | [1] |

| T69SSG/M184V/L210W/T215Y | 57 | Not specified, but high | Not Applicable | [7] |

| Panel of 30 NRTI Mutants | 5.33 (mean) | 1780 (mean) | 334-fold (average) | [3] |

TAMs: Thymidine Analogue Mutations.

Experimental Protocols

The in vitro antiviral activity and cellular metabolism of CMX157 were evaluated using standardized methodologies.

Antiviral Activity Assays (EC50 Determination)

The potency of CMX157 against various HIV strains was determined by measuring the concentration of the drug required to inhibit viral replication by 50% (EC50).

-

PhenoSense™ Assay : This assay was used to evaluate the activity of CMX157 against a panel of 30 NRTI-resistant clinical isolates and wild-type viruses.[1][3][7] The assay involves generating recombinant viruses containing the reverse transcriptase gene from patient-derived plasma samples. These viruses are then used to infect target cells in the presence of serial dilutions of the antiviral drug. Viral replication is typically measured by quantifying the expression of a reporter gene (e.g., luciferase) that is incorporated into the viral genome.

-

PBMC and Macrophage Assays : For wild-type and laboratory-adapted strains, fresh human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages (MDMs) were utilized.[1][3]

-

Cell Preparation : PBMCs were isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote cell division and susceptibility to HIV infection.[1]

-

Infection : Activated cells were infected with a known amount of virus stock.

-

Drug Treatment : Immediately following infection, the cells were cultured in the presence of various concentrations of CMX157 or a reference drug (e.g., tenofovir).

-

Quantification : After a set incubation period (typically 7 days), the level of viral replication in the culture supernatant was quantified using methods such as a p24 antigen capture ELISA or a reverse transcriptase activity assay.

-

Data Analysis : The EC50 values were calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Intracellular Anabolite (TFV-PP) Quantification

The enhanced potency of CMX157 is attributed to its efficient conversion to the active anabolite, TFV-PP, within target cells.[1][3][4]

-

Cell Culture and Drug Exposure : PHA/IL-2 activated human PBMCs were exposed to physiologically relevant concentrations of CMX157 or tenofovir (e.g., 10 nM for CMX157 and 1000 nM for TFV).[1]

-

Cell Lysis and Extraction : After a 24-hour incubation, cells were harvested, washed, and lysed to release the intracellular contents.

-

Quantification : The concentration of TFV-PP in the cell lysate was determined using a sensitive analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Results : Studies showed that PBMCs exposed to CMX157 produced significantly higher levels of TFV-PP than cells exposed to equimolar concentrations of TFV.[1][3][4] For instance, 10 nM of CMX157 yielded more TFV-PP (70 fmol/10⁶ cells) than 1000 nM of TFV (50 fmol/10⁶ cells).[1]

Cytotoxicity Assays

The potential for CMX157 to cause cellular toxicity was evaluated in various human cell types relevant to HIV infection.[1] Assays were conducted in both dividing and non-dividing cells. No significant cytotoxicity was observed at concentrations well above the antiviral EC50 values, indicating a favorable in vitro safety profile.[1][3] For example, in PBMCs, no cytotoxicity was seen up to the highest tested concentration of 1,000 nM.[3]

Conclusion

The in vitro data strongly support the characterization of CMX157 as a highly potent antiretroviral agent. Its novel lipid conjugate design leads to markedly improved cellular uptake and intracellular generation of the active TFV-PP metabolite. This results in a potency that is, on average, over 300-fold greater than that of tenofovir against wild-type HIV.[1][5] Critically, CMX157 retains substantial activity against a wide range of HIV-1 strains harboring mutations that confer resistance to currently approved NRTIs, including complex multi-NRTI resistant variants.[1][3] Combined with a favorable in vitro cytotoxicity profile, these findings establish CMX157 as a promising clinical candidate for the treatment of both wild-type and drug-resistant HIV infections.[3][4]

References

- 1. Hexadecyloxpropyl Tenofovir (CMX157) Has Enhanced Potency In Vitro Against NRTI Resistant HIV Relative to Tenofovir and a Favorable Preclinical Profile [natap.org]

- 2. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of hexadecyloxypropyl tenofovir (CMX157) for treatment of infection caused by wild-type and nucleoside/nucleotide-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexadecyloxypropyl Tenofovir (CMX157) Has Enhanced Potency in Vitro against NRTI Resistant HIV Relative to Tenofovir and a Favorable Preclinical Profile [natap.org]

- 6. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexadecyloxypropyltenofovir (CMX157) has enhanced potency in vitro against NRTI-resistant HIV relative to tenofovir and a favorable preclinical profile [natap.org]

The Intracellular Journey of Tenofovir Exalidex: A Technical Guide to its Conversion to Tenofovir Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir Exalidex (TXL) represents a significant advancement in the delivery of the potent antiviral agent Tenofovir (TFV). As a lipid-conjugated prodrug, TXL is engineered to harness natural cellular lipid uptake mechanisms, facilitating efficient delivery into target cells, particularly hepatocytes. This design aims to concentrate the active metabolite, Tenofovir diphosphate (TFV-DP), at the site of viral replication while minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth exploration of the intracellular conversion pathway of TXL to TFV-DP, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

The Intracellular Metabolic Pathway of this compound

The conversion of TXL to its pharmacologically active form, TFV-DP, is a multi-step enzymatic process that occurs within the target cell. This pathway can be broadly divided into two main stages: the initial cleavage of the lipid moiety to release Tenofovir, followed by two successive phosphorylation events.

Stage 1: Lipidic Prodrug Cleavage

Upon entering the cell, the hexadecyloxypropyl lipid chain of TXL is cleaved to liberate the parent molecule, Tenofovir. This crucial first step is mediated by intracellular hydrolases.[1] Evidence suggests that membrane-associated enzymes, specifically Phospholipase C (PLC) and/or Sphingomyelinase (SMase) , are responsible for this initial hydrolysis.[1] These enzymes recognize the lipid conjugate, enabling the release of TFV into the cytoplasm.

Stage 2: Sequential Phosphorylation

Once liberated, Tenofovir, an acyclic nucleoside phosphonate, undergoes two sequential phosphorylation steps to become the active antiviral agent, Tenofovir diphosphate (TFV-DP).

-

First Phosphorylation: Tenofovir is first phosphorylated to Tenofovir monophosphate (TFV-MP). This reaction is catalyzed by Adenylate Kinase 2 (AK2) , an enzyme primarily located in the mitochondrial intermembrane space.[2][3]

-

Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active metabolite, TFV-DP. This final step is carried out by other cellular kinases, with Creatine Kinase (CK) and Pyruvate Kinase (PK) being identified as key enzymes in this conversion.[2][3]

The resulting TFV-DP is a competitive inhibitor of viral reverse transcriptase and DNA polymerase, acting as a chain terminator during viral DNA synthesis.[4]

References

- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Tenofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Liver-Targeted Antiviral: A Technical History of Tenofovir Exalidex (CMX-157)

For Immediate Release: A Technical Guide

This document provides an in-depth technical overview of the discovery and development of Tenofovir Exalidex, also known as CMX-157 or TXL. Designed for researchers, scientists, and drug development professionals, this guide details the scientific rationale, experimental validation, and clinical progression of this novel prodrug of the nucleotide reverse transcriptase inhibitor, tenofovir.

Executive Summary: The Rationale for a Second-Generation Tenofovir Prodrug

Tenofovir is a potent acyclic nucleotide analog with broad-spectrum activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV)[1]. However, its clinical utility is hampered by poor oral bioavailability due to the negatively charged phosphonate group, which limits cell permeability[1]. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), successfully addressed this by masking the phosphonate group, yet its widespread cleavage in the plasma leads to high systemic levels of tenofovir, which have been associated with renal and bone toxicities[2].

This created a clear therapeutic need for a next-generation prodrug capable of delivering tenofovir more efficiently to target cells while minimizing systemic exposure. This compound (TXL) was engineered to meet this need. Developed initially by Chimerix and later by ContraVir Pharmaceuticals (now Hepion Pharmaceuticals), TXL is a lipid conjugate of tenofovir designed to specifically target the liver[3]. By mimicking lysophosphatidylcholine, TXL leverages natural lipid uptake pathways to achieve high intracellular concentrations of the active drug, particularly in hepatocytes, thereby reducing circulating plasma levels of tenofovir and the associated risk of off-target toxicities[4][5].

Discovery and Preclinical Development

Chemical Synthesis and Structure

This compound is chemically described as {3-(hexadecyloxy)propyl hydrogen [(R)-1-(6-amino-9H-purin 9-yl)propan-2-yloxy]methylphosphonate}[4]. The key structural feature is the hexadecyloxypropyl (HDP) lipid moiety conjugated to the phosphonate group of tenofovir[1][4].

The synthesis was accomplished using methods analogous to those developed for other alkoxyalkyl esters of nucleoside phosphonates, a strategy pioneered by Hostetler and colleagues[1][6][7]. The general synthetic route involves the coupling of the HDP lipid alcohol with the tenofovir molecule.

Mechanism of Action and Intracellular Activation

The innovative design of TXL dictates its unique mechanism of cellular entry and activation. Unlike TDF, which relies on ubiquitous plasma and gut esterases, TXL is designed to remain intact in the plasma, facilitating its distribution and uptake into cells[4][8].

Once inside the target cell, the lipid moiety is cleaved by intracellular enzymes, such as phospholipase C and sphingomyelinase, to release tenofovir[3]. The liberated tenofovir is then sequentially phosphorylated by cellular kinases to form tenofovir monophosphate and subsequently the active antiviral anabolite, tenofovir diphosphate (TFV-DP)[4][8]. TFV-DP acts as a competitive inhibitor and chain terminator for viral reverse transcriptase (in HIV) or polymerase (in HBV), halting viral replication[2].

Preclinical Efficacy and Potency

In vitro studies consistently demonstrated that TXL is significantly more potent than the parent drug, tenofovir. This enhanced potency is attributed to its efficient cellular uptake, leading to higher intracellular concentrations of the active TFV-DP[1][4][8].

| Compound | Cell Type | Virus | EC₅₀ (nM) | Fold-Potency vs. Tenofovir | Reference |

| This compound (TXL/CMX-157) | PBMCs | HIV-1 (Wild-Type, Subtypes A-G, O) | 0.20 - 7.2 (Mean: 2.6) | >300-fold | [1][4][9] |

| This compound (TXL/CMX-157) | MDMs | HIV-1 Strains | 0.56 - 4.61 | >300-fold | [10] |

| This compound (TXL/CMX-157) | 2.2.15 Cells | HBV | 22 | 4.5-fold | [1] |

| Tenofovir (Reference) | PBMCs | HIV-1 | 1,600 - 4,900 | 1x | [4] |

Table 1: In Vitro Antiviral Activity of this compound (TXL/CMX-157) vs. Tenofovir. PBMCs: Peripheral Blood Mononuclear Cells; MDMs: Monocyte-Derived Macrophages; EC₅₀: 50% Effective Concentration.

Furthermore, TXL was shown to be highly effective against HIV strains with resistance to existing nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs)[4][9]. In an HBV transgenic mouse model, oral administration of TXL at 10 mg/kg/day resulted in a 97% reduction in hepatic HBV DNA levels[2][9].

Preclinical Pharmacokinetics and Safety

Animal studies confirmed the intended pharmacokinetic profile of TXL. Following oral administration to rats, TXL was found to be orally bioavailable with no apparent toxicity at doses up to 100 mg/kg/day for 7 days[1]. A key finding was that TXL remains largely intact in plasma, which minimizes systemic exposure to free tenofovir while enabling efficient delivery to target cells[4][8]. Studies in dogs showed that TXL administration resulted in significantly higher concentrations of tenofovir in lymphatic tissues compared to an equivalent dose of TDF[11].

A study in rats demonstrated that 24-hour incubations of PBMCs with 10 nM of CMX-157 yielded higher intracellular levels of the active TFV-DP (70 fmol/10⁶ cells) than 1000 nM of tenofovir (50 fmol/10⁶ cells)[10].

Clinical Development

Phase 1 Studies in Healthy Volunteers

Phase 1 clinical trials in healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of TXL across multiple ascending doses[12][13]. A Phase 1b study assessed doses up to 100 mg per day for 14 days and found the drug to be safe and well-tolerated[6][14]. The pharmacokinetic data were favorable, showing a dose-dependent profile. The prodrug, TXL, was rapidly cleared from the plasma with a half-life of approximately 1-2 hours, while the resulting plasma tenofovir levels remained low, supporting the liver-targeting and reduced systemic exposure hypothesis[14].

Phase 2a Proof-of-Concept in HBV Patients

A Phase 2a, multiple ascending-dose trial (NCT02710604) was conducted in treatment-naïve patients with chronic HBV infection[5][15]. The study evaluated daily oral doses of TXL ranging from 5 mg to 200 mg and compared them to the standard 300 mg dose of TDF[5].

The results demonstrated potent antiviral activity. Maximum viral load reductions of up to 3.9 log₁₀ were observed with a 50 mg/day dose of TXL over 28 days[4]. Importantly, the viral load reduction at the 50 mg dose was not statistically different from that achieved with the 300 mg TDF dose, highlighting the enhanced potency of TXL[4].

| Parameter | This compound (TXL) - 50 mg | Tenofovir (from TXL) |

| Cₘₐₓ (ng/mL) | 51.28 (± 39.9) | 8.51 (± 2.0) |

| Tₘₐₓ (h) | 1.60 (± 0.7) | 4.95 (± 2.2) |

| AUCₗₐₛₜ (ng·h/mL) | 109.44 (± 84.9) | 136.35 (± 33.5) |

| t₁/₂ (h) | 2.10 (± 2.0) | 23.3 (± 3.4) |

Table 2: Steady-State (Day 28) Pharmacokinetic Parameters in HBV Patients (Mean ± SD)[4]. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to maximum concentration; AUCₗₐₛₜ: Area under the curve from time zero to the last measurable concentration; t₁/₂: Terminal half-life.

The development of TXL for HIV infections was suspended, while its development for HBV reached Phase 2.

Key Experimental Protocols

In Vitro Antiviral Activity Assay (PBMC Model)

This protocol outlines a representative method for determining the anti-HIV activity of a compound in primary human cells.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors using Ficoll-Paque density gradient centrifugation[10]. The cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) for 2-3 days to activate CD4+ T-lymphocytes, the primary target of HIV[10].

-

Assay Setup: Stimulated PBMCs are plated in 96-well microtiter plates. The test compound (TXL) is serially diluted and added to the wells in duplicate or triplicate[16].

-

Infection: A laboratory-adapted or clinical isolate strain of HIV-1 is added to the wells at a predetermined multiplicity of infection[10].

-

Incubation: The plates are incubated for a period of 7 days at 37°C in a humidified 5% CO₂ atmosphere[10].

-

Quantification of Viral Replication: After incubation, cell-free supernatant is harvested from each well. The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 core antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit[2][16][17][18].

-

Data Analysis: A dose-response curve is generated by plotting the percentage of viral inhibition against the drug concentration. The 50% effective concentration (EC₅₀) is calculated from this curve using non-linear regression analysis[4].

Bioanalytical Method for TXL in Plasma (LC-MS/MS)

This protocol describes a validated method for quantifying this compound (CMX-157) in plasma samples, crucial for pharmacokinetic studies[9][12].

-

Sample Preparation: 50 µL of K₂EDTA plasma sample is mixed with an isotopically labeled internal standard (e.g., CMX157-d6)[9]. Proteins are precipitated by adding a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis[9][12].

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation is achieved on a reverse-phase column (e.g., Kinetex C8, 2.1 × 50 mm, 2.6 μm) using a gradient mobile phase, such as a mixture of ammonium bicarbonate in water and ammonium hydroxide in methanol[9][12].

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) operating in negative ionization and selective reaction monitoring (SRM) modes. The specific mass transition for TXL (m/z 568.4→134.0) and its internal standard are monitored for quantification[9].

-

Quantification: A calibration curve is constructed using standards of known TXL concentrations. The concentration of TXL in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. The validated lower limit of quantification (LLOQ) for this assay has been reported as 0.25 ng/mL[12].

Conclusion: The Prodrug Development Trajectory

The development of this compound represents a rational and targeted approach to prodrug design. By leveraging a lipid-conjugate strategy, it successfully demonstrated the potential to enhance the therapeutic index of tenofovir. Preclinical and early clinical data confirmed its high potency and favorable pharmacokinetic profile, characterized by efficient intracellular delivery and reduced systemic exposure to the parent nucleotide. This technical history underscores the evolution of tenofovir prodrugs, moving from a strategy of broad systemic delivery (TDF) to one of targeted, intracellular activation, a principle also shared by Tenofovir Alafenamide (TAF), albeit through a different chemical and enzymatic pathway.

References

- 1. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ContraVir Pharmaceuticals' HBV Compound CMX157 Receives Extended Patent Life - BioSpace [biospace.com]

- 4. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ContraVir reports positive Phase IIa trial data of this compound to treat Hepatitis B infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hiv.lanl.gov [hiv.lanl.gov]

- 11. Chimerix Completes $45 Million Financing to Fund Further Development of Novel Antiviral Therapeutics CMX001 and CMX157 [prnewswire.com]

- 12. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chimerix's Antiviral CMX157 Demonstrates Positive Phase 1 Clinical Results With Favorable Pharmacokinetics, Safety and Tolerability [prnewswire.com]

- 14. Frontiers | Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. hanc.info [hanc.info]

- 18. hanc.info [hanc.info]

Molecular Modeling of Tenofovir Binding to Reverse Transcriptase: A Technical Guide for Researchers

Abstract: Tenofovir Exalidex (TXL) represents a significant advancement in the delivery of Tenofovir (TFV), a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) in antiretroviral therapy. As a lipid-conjugated prodrug, TXL is designed to enhance bioavailability and intracellular delivery of TFV. A common misconception is that the prodrug TXL directly binds to the HIV-1 reverse transcriptase (RT). However, it is its active metabolite, Tenofovir diphosphate (TFV-DP), that competitively inhibits the enzyme. This technical guide provides an in-depth exploration of the molecular interactions between TFV-DP and HIV-1 RT through the lens of computational modeling. It details the metabolic activation pathway of TXL, presents a comprehensive methodology for molecular docking simulations, summarizes key quantitative data, and discusses the structural basis of drug resistance. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and computational drug design.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound is not the pharmacologically active agent that inhibits HIV-1 RT. It is a prodrug engineered to overcome the poor oral bioavailability of Tenofovir.[1] The journey from administration to viral inhibition involves a critical intracellular metabolic activation pathway.

Upon entering a target cell, the lipid moiety of TXL is cleaved by intracellular enzymes, primarily membrane-associated phospholipase C (PLC) and sphingomyelinase, to release Tenofovir (TFV).[1][2] Subsequently, cellular kinases catalyze two successive phosphorylation events. These enzymes convert TFV first into Tenofovir monophosphate (TFV-MP) and then into the active antiviral agent, Tenofovir diphosphate (TFV-DP).[3][4] It is TFV-DP, an analogue of deoxyadenosine triphosphate (dATP), that competes for the active site of HIV-1 RT.[5] Upon incorporation into the nascent viral DNA strand, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication.[5][6]

References

- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of this compound: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. way2drug.com [way2drug.com]

- 6. Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenofovir Exalidex: A Technical Guide to its Intellectual Property and Core Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir Exalidex (TXL), formerly known as CMX157, is a novel, liver-targeted prodrug of the nucleotide analogue tenofovir. Developed to enhance the therapeutic index of tenofovir for the treatment of Hepatitis B Virus (HBV) infection, TXL utilizes a lipid conjugate strategy to achieve high intracellular concentrations of the active antiviral agent in hepatocytes while minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth analysis of the patent landscape surrounding this compound, details its mechanism of action, and presents key experimental data and protocols relevant to its development.

Intellectual Property and Patent Landscape

The intellectual property surrounding this compound is primarily centered on its unique composition of matter as a lipid conjugate of tenofovir. The original development was conducted by Chimerix, Inc., which has secured patent protection for this novel molecule.

Key Patent Families:

The core patents protecting this compound revolve around the chemical entity itself, its synthesis, and its use in treating viral infections. A key patent family is titled "Nucleoside Phosphonate Salts," which provides composition of matter protection for CMX157. This patent extends intellectual property protection for this compound until at least 2031 in the United States. The development of TXL is also underpinned by Chimerix's proprietary PIM® (Phospholipid Intramembrane Microfluidization) Conjugate Technology, which is covered by a broader portfolio of patents related to the design and synthesis of lipid-drug conjugates.

Table 1: Illustrative Patent Landscape for this compound

| Patent Aspect | Illustrative Patent/Application Title | Original Assignee | Key Features Covered | Estimated Expiration |

| Composition of Matter | Nucleoside Phosphonate Salts | Chimerix, Inc. | The chemical structure of this compound (CMX157) and its pharmaceutically acceptable salts. | 2031 |

| Technology Platform | Phospholipid Intramembrane Microfluidization (PIM) Conjugate Technology | Chimerix, Inc. | Methods for creating lipid conjugates of active pharmaceutical ingredients to enhance delivery and efficacy. | Varies by specific patent |

| Therapeutic Use | Methods of treating Hepatitis B virus infection | Chimerix, Inc. / Hepion Pharmaceuticals | The use of this compound for the treatment of HBV and other viral diseases. | Aligned with composition of matter patents |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that, upon oral administration, is designed to remain intact in the plasma and be preferentially taken up by hepatocytes. This liver targeting is achieved through its lipid conjugate structure, which mimics naturally occurring lysophospholipids.

Once inside the hepatocyte, this compound undergoes intracellular metabolism to release the active antiviral agent, tenofovir. This process involves the enzymatic cleavage of the lipid moiety, primarily by phospholipase C (PLC) and sphingomyelinase. The released tenofovir is then phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP).

TFV-DP acts as a competitive inhibitor of the HBV reverse transcriptase/polymerase. It is incorporated into the elongating viral DNA chain, causing chain termination and thus halting viral replication.

Methodological & Application

Application Note: Quantification of Paclitaxel (TXL) using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (TXL) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its therapeutic efficacy is dependent on achieving specific plasma concentrations, making accurate and reliable quantification crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and widely adopted method for the determination of Paclitaxel in diverse biological and pharmaceutical matrices.[3][4]

This application note provides a comprehensive overview and detailed protocols for the quantification of Paclitaxel using a validated reverse-phase HPLC (RP-HPLC) method. The described method is suitable for determining Paclitaxel concentrations in biological samples like plasma and tissue homogenates, as well as in pharmaceutical dosage forms.[1][5]

Principle of the Method

The method is based on reverse-phase chromatography, where Paclitaxel is separated from endogenous components and other impurities on a non-polar stationary phase (e.g., C18 column). A polar mobile phase, typically a mixture of acetonitrile and an aqueous buffer, is used for elution.[1][6] Paclitaxel, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength, commonly 227 nm or 230 nm, and comparing the peak area to that of a known concentration standard.[5][7]

Experimental Workflow

The overall workflow for the quantification of Paclitaxel from a biological matrix involves sample preparation, chromatographic separation, and data analysis. The sample preparation step, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical for removing interfering substances like proteins.[5]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. japsonline.com [japsonline.com]

- 7. ijcrr.com [ijcrr.com]

Measuring Tenofovir Exalidex in Plasma: A Detailed LC-MS/MS Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantification of Tenofovir Exalidex in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a novel prodrug of Tenofovir, the bioanalytical method presented here is adapted from well-established and validated protocols for Tenofovir and its other prodrugs, such as Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF). This protocol is intended as a starting point and must be fully validated according to regulatory guidelines such as those from the FDA and EMA before implementation in clinical or regulated studies.

Introduction

This compound is a novel phosphonate prodrug of Tenofovir, an essential nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. Accurate and precise measurement of this compound and its active metabolite, Tenofovir, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines a detailed LC-MS/MS method for this purpose, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Protocols

This section details the materials and methodologies required for the analysis of this compound in plasma.

Materials and Reagents

-

Analytes and Internal Standard: this compound, Tenofovir, and a suitable stable isotope-labeled internal standard (e.g., Tenofovir-d6).

-

Chemicals and Solvents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); ammonium acetate.

-

Solid Phase Extraction (SPE): Waters Oasis MCX µElution plates or equivalent.

-

Human Plasma: K2EDTA-anticoagulated human plasma from a certified vendor.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

Stock solutions of this compound, Tenofovir, and the internal standard are prepared in an appropriate solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the working solutions to achieve the desired concentration range.

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for plasma sample cleanup to remove proteins and other interfering substances.

-

Pre-treatment: To a 200 µL aliquot of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. Acidify the sample by adding 200 µL of 4% phosphoric acid in water. Vortex mix and centrifuge at 20,000 x g for 5 minutes.[1]

-

SPE Plate Conditioning: Condition the wells of an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.[1]

-

Loading: Load the pre-treated samples onto the SPE plate.

-

Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

-

Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Caption: Solid Phase Extraction (SPE) Workflow for Plasma Samples.

Chromatographic Conditions

-

Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

-

Flow Rate: 400 µL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-1 min: 3% B

-

1-2.5 min: Linear gradient to 80% B

-

2.5-4 min: Linear gradient to 95% B

-

4.01-5 min: Return to 3% B and equilibrate

-

Caption: Representative LC Gradient Elution Profile.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Proposed):

-

This compound: To be determined based on the compound's fragmentation pattern.

-

Tenofovir: m/z 288.2 → 176.1.[2]

-

Tenofovir-d6 (IS): m/z 294.2 → 182.1 (example).

-

Data Presentation: Expected Method Performance

The following tables summarize typical validation parameters for LC-MS/MS assays of Tenofovir in human plasma, which can serve as a benchmark for the validation of the this compound method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Tenofovir | 0.5 - 500 | Linear (1/x²) | >0.99 |

| Tenofovir | 4.096 - 1000 µg/L | Linear | 0.9962 |

| Tenofovir | 10 - 640 ng/mL | Linear | >0.99 |

(Data synthesized from multiple sources)[1][2][3]

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Tenofovir | LLOQ | 0.5 | <15 | <15 | ±15 |

| Low | 1.5 | <12 | <12 | ±12 | |

| Medium | 150 | <12 | <12 | ±12 | |

| High | 375 | <12 | <12 | ±12 |

(Representative data based on published methods)[1]

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust framework for the quantification of this compound in human plasma. The proposed method, which is based on established procedures for similar analytes, offers high sensitivity and specificity. It is imperative that this method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for its intended application in pharmacokinetic and clinical studies. This will involve establishing the specific MRM transitions for this compound and confirming all performance characteristics according to regulatory standards.

References

- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the EC50 of CMX157 in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX157, also known as tenofovir exalidex, is a novel lipid conjugate prodrug of tenofovir, a potent nucleotide analog reverse transcriptase inhibitor.[1][2] This modification is designed to enhance the delivery of the active metabolite, tenofovir diphosphate, into target cells, thereby increasing its antiviral potency and reducing systemic exposure to the parent drug.[2][3] CMX157 has demonstrated significant in vitro activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][4] These application notes provide detailed protocols for determining the 50% effective concentration (EC50) of CMX157 against HBV in various hepatocyte-based cell culture models.

The primary mechanism of action of tenofovir, the active metabolite of CMX157, is the inhibition of the HBV polymerase, which is crucial for viral replication.[5] By delivering tenofovir more efficiently to hepatocytes, the primary site of HBV replication, CMX157 offers the potential for a more effective and safer therapeutic option for chronic hepatitis B.

Data Presentation

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of CMX157 in different hepatocyte cell lines.

Table 1: In Vitro Anti-HBV Activity of CMX157 in Hepatocyte Cell Lines

| Cell Line | EC50 of CMX157 | EC50 of Tenofovir (TFV) | Fold Difference (TFV/CMX157) | Reference |

| HepG2.2.15 | 15.03 ± 4.31 nM | 1460 ± 1127 nM | ~97 | [6] |

| HepAD38 | 0.49 µM | 2.25 µM | 4.6 | [7] |

| HepAD38 | 1.6 µM | 7.2 µM (in 2.2.15 cells) | 4.5 | [7] |

Table 2: In Vitro Cytotoxicity of CMX157 in Hepatocyte Cell Lines

| Cell Line | CC50 of CMX157 | CC50 of Tenofovir (TFV) | Reference |

| HepG2.2.15 | 18,110 nM | >100,000 µM | [6] |

| HepG2 (rapidly dividing) | 18.8 µM | >100 µM | [7] |

| HepG2 (confluent 2.2.15) | >300 µM | >300 µM | [7] |

Experimental Protocols

Cell Culture Models for HBV Infection

A variety of hepatocyte-based cell culture systems are available for studying HBV infection and antiviral compounds. The choice of cell model can influence the experimental outcome, and each has its advantages and limitations.

-

HepG2.2.15 and HepAD38 Cells: These are stable human hepatoblastoma cell lines that constitutively replicate HBV.[8] They are widely used for screening antiviral compounds due to their ease of culture and consistent virus production.[3] However, as they are cancer-derived cell lines, they may not fully recapitulate the physiology of primary hepatocytes.[9]

-

HepaRG Cells: This human bipotent liver progenitor cell line can be differentiated into hepatocyte-like cells that are susceptible to HBV infection.[10][11] Differentiated HepaRG cells express a range of liver-specific genes, including drug-metabolizing enzymes, making them a more physiologically relevant model than HepG2-derived lines.[12]

-

Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro liver studies, PHHs are isolated directly from human liver tissue and most closely mimic the in vivo environment.[13][14] However, their use is limited by availability, donor variability, and a tendency to dedifferentiate in culture.[8]

Protocol for Determining EC50 of CMX157 in HepG2.2.15 or HepAD38 Cells

This protocol describes a standard assay to determine the antiviral efficacy of CMX157 by quantifying the reduction in extracellular HBV DNA.

Materials:

-

HepG2.2.15 or HepAD38 cells

-

Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and G418 for selective pressure)

-

CMX157 (stock solution prepared in DMSO)

-

96-well cell culture plates

-

DNA extraction kit or lysis buffer

-

qPCR master mix, primers, and probe for HBV DNA quantification

-

qPCR instrument

Procedure:

-

Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of CMX157 in a complete cell culture medium. The concentration range should bracket the expected EC50 (e.g., from 0.1 nM to 1000 nM). Remove the existing medium from the cells and add the medium containing the different concentrations of CMX157. Include a "no-drug" control (vehicle only, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-9 days. The long incubation period allows for multiple rounds of viral replication and for the effect of the compound to become apparent. The medium should be changed every 2-3 days with a fresh medium containing the respective concentrations of CMX157.

-

Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

-

HBV DNA Extraction: Extract viral DNA from the supernatant. A simplified and cost-effective method involves incubating the supernatant with a proteinase K lysis buffer (e.g., 100 mM Tris-Cl pH 8.5, 2 mM EDTA, 1% SDS, 400 µg/mL proteinase K) at 56°C for 3-6 hours, followed by heat inactivation at 95°C for 10 minutes.[15] Alternatively, commercial DNA extraction kits can be used.

-

HBV DNA Quantification by qPCR: Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR (qPCR) assay.[16] A standard qPCR reaction mixture includes a DNA template, HBV-specific forward and reverse primers, a fluorescently labeled probe, and a qPCR master mix.[17]

-

Data Analysis:

-

Determine the concentration of HBV DNA in each well.

-

Normalize the data to the "no-drug" control (set to 100% viral replication).

-

Plot the percentage of HBV DNA replication against the logarithm of the CMX157 concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol for Cytotoxicity Assay

It is essential to assess the cytotoxicity of CMX157 in parallel with the antiviral assay to ensure that the observed reduction in viral replication is not due to cell death.

Materials:

-

Hepatocyte cell line of choice (e.g., HepG2, HepaRG)

-

Complete cell culture medium

-

CMX157 (stock solution prepared in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay for ATP measurement, or MTT/XTT reagent)[4][5]

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.

-

Compound Treatment: Treat the cells with the same serial dilutions of CMX157 used in the antiviral assay. Include a "no-drug" control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 6-9 days), changing the medium as before.

-

Cell Viability Measurement:

-

For ATP-based assays: Add the cell lysis and substrate solution to each well according to the manufacturer's instructions. Measure the luminescence, which is proportional to the amount of ATP and thus cell viability.[5]

-

For MTT/XTT assays: Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the formation of a colored formazan product. Solubilize the formazan crystals (if necessary) and measure the absorbance.[4]

-

-

Data Analysis:

-

Normalize the data to the "no-drug" control (set to 100% cell viability).

-

Plot the percentage of cell viability against the logarithm of the CMX157 concentration.

-

Calculate the 50% cytotoxic concentration (CC50) value using a non-linear regression analysis.

-

The Selectivity Index (SI) can be calculated as CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window for the compound.

-

Visualizations

Caption: Experimental workflows for determining the EC50 and CC50 of CMX157.